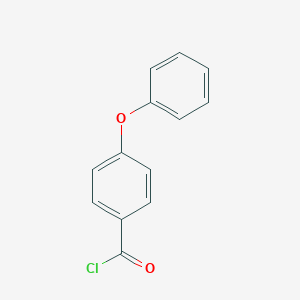

4-Phenoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOZVQGGMFGGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28807-03-6 | |

| Record name | Benzoyl chloride, 4-phenoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28807-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061828 | |

| Record name | Benzoyl chloride, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-95-6 | |

| Record name | 4-Phenoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCQ4UM7NR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenoxybenzoyl chloride CAS number 1623-95-6 properties

An In-depth Technical Guide to 4-Phenoxybenzoyl Chloride (CAS 1623-95-6) for Advanced Chemical Synthesis

Introduction: Unveiling a Versatile Acylating Agent

This compound (CAS No. 1623-95-6) is a specialized acyl chloride derivative distinguished by a phenoxy group attached to the benzoyl chloride framework.[1] This structural feature imparts unique reactivity and steric properties, establishing the compound as a pivotal intermediate in advanced organic synthesis.[1] With a molecular formula of C₁₃H₉ClO₂ and a molecular weight of approximately 232.66 g/mol , it serves as a critical building block in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Its most prominent role is as a key precursor in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[1][5] This guide offers an in-depth exploration of its properties, synthesis, reactivity, and safe handling, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1623-95-6 | [1][2][4] |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3][4][6] |

| Molecular Weight | 232.66 g/mol | [1][3][4][7] |

| IUPAC Name | This compound | [1][3] |

| Physical Form | Liquid | |

| Boiling Point | 136°C @ 3.2 mmHg; 183-185°C @ 22 Torr | [1][2] |

| Density | ~1.251 g/cm³ | [1] |

| Purity | Typically >95-97% | [8][9] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of this compound post-synthesis or prior to use.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for the aromatic protons. The protons on the benzoyl ring and the phenoxy ring will appear in the aromatic region (typically δ 7.0-8.2 ppm). The protons ortho to the carbonyl group are expected to be the most downfield-shifted due to the electron-withdrawing effect of the acyl chloride.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon around δ 167.1 ppm.[10] Aromatic carbons will resonate in the typical range of δ 117-164 ppm, with the carbon attached to the oxygen (C-O) and the carbon of the carbonyl group (C=O) being readily identifiable.[10]

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group, typically found in the region of 1750-1800 cm⁻¹. Additional bands corresponding to C-O ether stretching and aromatic C=C and C-H vibrations will also be present.[11]

Synthesis and Purification Strategies

The preparation of this compound is most commonly achieved through the chlorination of its corresponding carboxylic acid, 4-phenoxybenzoic acid. Industrial-scale synthesis may begin further upstream from diphenyl ether.

Laboratory-Scale Synthesis from 4-Phenoxybenzoic Acid

The primary laboratory method involves reacting 4-phenoxybenzoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) and oxalyl chloride are the reagents of choice due to the formation of gaseous byproducts (SO₂, HCl, CO, CO₂) that are easily removed from the reaction mixture.

-

Using Thionyl Chloride (SOCl₂): This involves refluxing 4-phenoxybenzoic acid with an excess of thionyl chloride. The reaction proceeds efficiently, often without a solvent, and the excess SOCl₂ can be removed by distillation.[1] A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.[12]

-

Using Oxalyl Chloride: This method is often preferred for its milder conditions. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0°C to room temperature).[10] A catalytic amount of DMF is crucial for this transformation.[10]

Caption: Synthesis of this compound from 4-phenoxybenzoic acid.

Industrial-Scale Synthesis and Purification

On an industrial scale, the synthesis often starts with diphenyl ether, which undergoes a Friedel-Crafts acylation to produce 4-phenoxyacetophenone.[1][5] This intermediate is then oxidized to 4-phenoxybenzoic acid, followed by the final chlorination step.[1][5]

Purification: For achieving high purity (>99%), vacuum distillation is considered the gold standard.[1] This method effectively separates the product from non-volatile impurities and residual starting material. For smaller scales or specific applications, low-temperature recrystallization from a non-polar solvent like hexane can also yield high-purity material.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

-

Reactions with Alcohols and Amines: It reacts with alcohols to form esters and with primary or secondary amines to form amides. These reactions are typically rapid and exothermic, often requiring cooling and the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Hydrolysis: The compound is highly sensitive to moisture. It reacts violently with water, hydrolyzing back to 4-phenoxybenzoic acid and releasing corrosive hydrogen chloride gas.[1][13][14] This necessitates strict anhydrous conditions during storage and handling.

-

Friedel-Crafts Acylation: As an acyl chloride, it can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl ketones.

Caption: Key reactions of this compound with common nucleophiles.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications:

-

Pharmaceutical Synthesis: Its most notable application is as a crucial building block for the anticancer drug Ibrutinib .[1] The synthesis involves coupling the 4-phenoxybenzoyl moiety with other heterocyclic structures. It is also used in the synthesis of various other biologically active molecules.[1][15][16]

-

Materials Science: It serves as a monomer precursor for the synthesis of high-performance polymers like poly(ether ketone)s (PEKs) through Friedel-Crafts polyacylation reactions.[1]

-

Organic Synthesis: It is widely used as a general acylating agent to introduce the 4-phenoxybenzoyl group into various organic molecules, enabling the construction of complex chemical architectures.[1][16]

Experimental Protocol: Synthesis of a 4-Phenoxybenzoate Ester

This protocol provides a representative procedure for the esterification of an alcohol using this compound, a common transformation in drug development workflows.

Objective: To synthesize an alkyl 4-phenoxybenzoate via nucleophilic acyl substitution.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Alcohol (e.g., ethanol, isopropanol) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Setup: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice/water bath. Efficient stirring is critical.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled alcohol solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.

-

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[17] Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[13][18] A face shield is recommended for larger quantities.[18]

-

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[13][14] Immediate medical attention is required upon contact.[13][14]

-

Water Reactivity: Reacts violently with water and moisture to liberate toxic and corrosive hydrogen chloride gas.[13][14] This reaction can cause pressure buildup in sealed containers.[19]

-

Inhalation: Vapors are irritating to the mucous membranes and upper respiratory tract.[17]

-

-

Handling: Use only in a well-ventilated area.[13] Avoid breathing vapors.[17] Keep away from water and incompatible materials.[13] All glassware and equipment must be thoroughly dried before use.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[13][14] Keep away from moisture.[14] Store in a designated corrosives area.[13]

-

Incompatible Materials: Water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[13]

References

-

Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. (n.d.). PrepChem.com. [Link]

-

Synthesis of Phenols from Benzoic Acids. (2019). Organic Syntheses Procedure. [Link]

- Method for synthesizing this compound, important intermediate of ibrutinib. (2016).

-

SAFETY DATA SHEET - this compound. (2023). Fisher Scientific. [Link]

-

This compound. (n.d.). CAS Common Chemistry. [Link]

-

This compound | C13H9ClO2. (n.d.). PubChem - NIH. [Link]

-

This compound. (n.d.). Amerigo Scientific. [Link]

- Improved process for the preparation of 4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine. (2017).

-

4-Phenylazobenzoyl chloride. (n.d.). SpectraBase. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 1623-95-6 [chemicalbook.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.no [fishersci.no]

- 15. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 16. chemimpex.com [chemimpex.com]

- 17. matrixscientific.com [matrixscientific.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

4-Phenoxybenzoyl chloride molecular weight and formula

An In-Depth Technical Guide to 4-Phenoxybenzoyl Chloride: Properties, Synthesis, and Applications

Abstract

This compound is an aromatic acyl chloride of significant interest in the fields of medicinal chemistry and polymer science. Characterized by its phenoxy group attached to a benzoyl chloride scaffold, this compound serves as a highly reactive and versatile intermediate in complex organic synthesis. Its primary utility is demonstrated as a critical building block in the manufacture of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor that has revolutionized the treatment of certain cancers. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed protocols for its synthesis, an analysis of its chemical reactivity, and a discussion of its principal applications. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in work involving this pivotal chemical intermediate.

Core Chemical Identity and Properties

A thorough understanding of a reagent begins with its fundamental chemical and physical characteristics. These properties dictate its handling, storage, reactivity, and application.

Key Identifiers

-

Chemical Name: this compound[1]

-

Synonyms: p-Phenoxybenzoyl chloride, Benzoyl chloride, 4-phenoxy-[1][2][3][4]

-

InChI Key: AOOZVQGGMFGGEE-UHFFFAOYSA-N[5]

Molecular Structure and Weight

The structure consists of a central benzene ring substituted with a chloride-bearing carbonyl group (benzoyl chloride) and a phenoxy group at the para (4) position. This combination of an electron-withdrawing acyl chloride and an electron-donating, sterically bulky phenoxy group defines its unique reactivity.

| Property | Value | Source |

| Molecular Weight | 232.66 g/mol | [1][2][5] |

| Monoisotopic Mass | 232.0291072 Da | [1] |

Physicochemical Properties

This compound is typically encountered as a liquid or a viscous oil under standard laboratory conditions.[5] Its physical properties are critical for process design, particularly in purification and scale-up operations.

| Property | Value | Conditions |

| Boiling Point | 136 °C | @ 3.2 mmHg[5] |

| 183-185 °C | @ 22 Torr[2] | |

| 331.4 °C | @ 760 mmHg[4] | |

| Density | ~1.25 g/cm³ | Predicted/Reported[4][5] |

| Physical Form | Liquid / Viscous Oil | Ambient Temperature[6] |

Reactivity and Chemical Behavior

The synthetic utility of this compound is derived from the high reactivity of the acyl chloride functional group.

Mechanism of Action: Nucleophilic Acyl Substitution

The core mechanism of action for this compound is nucleophilic acyl substitution.[5] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for attack by nucleophiles such as amines, alcohols, and carbanions. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group, to reform the carbonyl double bond. This reactivity is fundamental to its role in creating amide and ester linkages in larger molecules.[5]

Caption: General mechanism for this compound reactivity.

Key Reactions and Incompatibilities

-

Acylation: It readily reacts with amines to form amides and with alcohols to form esters.[5] This is its primary application in multi-step synthesis.

-

Hydrolysis: The compound reacts violently with water, hydrolyzing to the parent 4-phenoxybenzoic acid and releasing corrosive hydrogen chloride gas.[5][7][8] This necessitates handling under anhydrous conditions.

-

Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines (except under controlled reaction conditions).[7][9]

Synthesis of this compound

The most prevalent and direct method for synthesizing this compound involves the chlorination of 4-phenoxybenzoic acid. The choice of chlorinating agent is a critical experimental parameter that influences reaction conditions, purity, and ease of workup.

Synthetic Strategy Overview

Two primary pathways are employed for its synthesis. The most direct route begins with 4-phenoxybenzoic acid. A longer, alternative route starts from the less functionalized diphenyl ether, proceeding through Friedel-Crafts acylation and subsequent oxidation before the final chlorination step.[5][10]

Caption: Workflow for the synthesis of this compound.

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This is a classic and robust method often used for its efficiency and straightforward workup.

-

Principle: Thionyl chloride converts the carboxylic acid to the acyl chloride. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Step-by-Step Methodology:

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenoxybenzoic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 3-5 equivalents) as the solvent and reagent.[5]

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or FT-IR.[5]

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude oil is this compound, which can be used directly or purified further by vacuum distillation.

-

Protocol 2: Chlorination using Oxalyl Chloride ((COCl)₂)

This method is often preferred for smaller-scale or more sensitive substrates as it can be performed under milder conditions.

-

Principle: Oxalyl chloride, in the presence of a catalytic amount of DMF, forms the highly reactive Vilsmeier reagent in situ, which is the active chlorinating species. This method avoids the high temperatures and strongly acidic conditions of SOCl₂.

-

Step-by-Step Methodology: [11]

-

Suspend 4-phenoxybenzoic acid (1 equiv.) in an anhydrous solvent like dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5-2 equiv.) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.

-

Synthesis Validation

Trust in a synthetic protocol requires self-validation. Reaction completion should always be confirmed empirically.

-

FT-IR Spectroscopy: The most definitive method is to observe the disappearance of the broad O-H stretching band of the starting carboxylic acid (typically 2500–3000 cm⁻¹) and the appearance of the sharp, higher-frequency C=O stretching band of the acyl chloride (~1780-1800 cm⁻¹).[5]

-

Thin-Layer Chromatography (TLC): Monitor the consumption of the more polar 4-phenoxybenzoic acid starting material.[5]

Key Applications in Research and Development

This compound is not an end product but a high-value intermediate, primarily in the pharmaceutical sector.

Cornerstone Intermediate in Pharmaceutical Synthesis

The compound's ability to act as an efficient acylating agent makes it invaluable for constructing complex molecular architectures.[12] It allows for the introduction of the 4-phenoxyphenyl moiety, a common structural motif in biologically active molecules.

Case Study: The Role in Ibrutinib Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Ibrutinib, an oral BTK inhibitor used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[5][10] In the synthesis, this compound is used to acylate a pyrazole derivative, forming a crucial amide bond that becomes part of the final drug structure. This step highlights its importance in modern drug manufacturing.[6]

Caption: Role of this compound in Ibrutinib synthesis.

Applications in Polymer Chemistry

Beyond pharmaceuticals, this compound serves as a monomer precursor in the production of high-performance polymers, such as poly(ether ketone)s (PEKs), via Friedel-Crafts polyacylation reactions.[5] These polymers are valued for their thermal stability and mechanical strength.

Safety, Handling, and Storage

Due to its high reactivity and corrosive nature, strict safety protocols are mandatory when handling this compound.

-

Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[2][7] It reacts violently with water to liberate toxic and corrosive hydrogen chloride gas.[7][8]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat.[7][13]

-

Handling: Handle under an inert atmosphere (nitrogen or argon) and use oven-dried glassware to prevent decomposition from atmospheric moisture.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7] It should be stored away from water, moisture, and incompatible materials like bases and alcohols.[7][9]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[7] Seek immediate medical attention.

-

Conclusion

This compound is a powerful synthetic intermediate whose value is defined by the targeted reactivity of its acyl chloride group. While its handling demands rigorous safety precautions due to its corrosive and water-reactive nature, its role as an essential building block, particularly in the synthesis of the life-saving drug Ibrutinib, underscores its profound importance in modern chemistry and pharmaceutical development. A comprehensive understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to leverage its synthetic potential.

References

-

PrepChem, "Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride," PrepChem.com, Available at: [Link].

-

National Center for Biotechnology Information, "this compound | C13H9ClO2 | CID 74193," PubChem, Available at: [Link].

-

Organic Syntheses, "Synthesis of Phenols from Benzoic Acids," Organic Syntheses Procedure, Available at: [Link].

-

LookChem, "this compound | 1623-95-6," LookChem, Available at: [Link].

- Google Patents, "CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib," Google Patents,

-

Fisher Scientific, "SAFETY DATA SHEET," Fisher Scientific, Available at: [Link].

-

National Center for Biotechnology Information, "4-Phenylbenzoyl chloride | C13H9ClO | CID 84151," PubChem, Available at: [Link].

- Google Patents, "WO 2017/163257 A1," Google Patents,

-

Shree Ganesh Remedies Limited, "4-Methoxybenzoyl chloride-100-07-2," Shree Ganesh Remedies Limited, Available at: [Link].

Sources

- 1. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1623-95-6 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. This compound | 1623-95-6 [chemnet.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.no [fishersci.no]

- 9. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 10. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemimpex.com [chemimpex.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

4-Phenoxybenzoyl chloride IUPAC name and synonyms

An In-Depth Technical Guide to 4-Phenoxybenzoyl Chloride: Synthesis, Reactivity, and Applications

Introduction

This compound is an aromatic acyl chloride of significant interest in modern organic synthesis. Characterized by a benzoyl chloride scaffold substituted with a phenoxy group at the para position, this compound serves as a versatile and crucial intermediate. Its unique electronic and steric properties make it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, primary synthetic routes, key chemical reactions, and critical safety protocols, with a particular focus on its application in the pharmaceutical and materials science sectors. Notably, it is an indispensable precursor in the industrial synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in oncology.[1] It also serves as a monomer for the production of high-performance polymers like polyetherketones (PEKs).[1]

Chemical Identity and Properties

Correctly identifying a chemical reagent is the foundation of any successful synthetic endeavor. The nomenclature and fundamental properties of this compound are summarized below.

Nomenclature and Identifiers

-

IUPAC Name : this compound[2]

-

Synonyms : p-Phenoxybenzoyl chloride, Benzoyl chloride, 4-phenoxy-[2][3]

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 232.66 g/mol | [1][2] |

| Physical Form | Liquid | [4] |

| Boiling Point | 136 °C @ 3.2 mmHg | [1] |

| Density | 1.251 g/cm³ | [1] |

| Purity | Typically >95% | [4][5] |

Synthesis of this compound

The synthesis of this compound can be achieved via two principal routes, depending on the availability of starting materials and the desired scale of production.

Route A: Direct Chlorination of 4-Phenoxybenzoic Acid

This is the most direct and common laboratory-scale method, involving the conversion of a carboxylic acid to an acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride.

Causality of Reagent Choice:

-

Chlorinating Agent : Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are preferred reagents. Oxalyl chloride is often chosen for smaller-scale reactions as its byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification.[6] Thionyl chloride is a cost-effective alternative for larger scales, with gaseous byproducts (SO₂ and HCl).[1]

-

Catalyst : A catalytic amount of N,N-dimethylformamide (DMF) is crucial. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, an electrophilic iminium salt, which is the active catalytic species that accelerates the conversion of the carboxylic acid.[6]

Caption: Workflow for the synthesis of this compound via direct chlorination.

Detailed Experimental Protocol (adapted from Organic Syntheses[6])

-

Setup : To an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet (connected to a scrubber), and a dropping funnel, add 4-phenoxybenzoic acid (7.07 g, 33.0 mmol).

-

Solvent Addition : Add anhydrous dichloromethane (DCM, 90 mL) to the flask, followed by a catalytic amount of DMF (0.174 mL).

-

Cooling : Cool the resulting slurry to 0 °C in an ice/water bath with stirring.

-

Reagent Addition : Add oxalyl chloride (4.19 mL, 49.5 mmol) dropwise via the dropping funnel over approximately 5 minutes. Vigorous gas evolution will be observed.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

-

Work-up : The reaction mixture is a clear solution. Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The crude this compound is obtained as an oil and can often be used directly in the next step without further purification.

Route B: Multi-step Synthesis from Diphenyl Ether

For industrial-scale production where cost-effectiveness is paramount, a multi-step synthesis starting from the inexpensive bulk chemical diphenyl ether is employed.[7]

Step 1: Friedel-Crafts Acylation Diphenyl ether is acylated with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst to form 4-phenoxyacetophenone. The choice of catalyst is critical for regioselectivity; zinc chloride (ZnCl₂) is reported to give excellent preference (≥98%) for the desired para-substituted product over the ortho-isomer.[1]

Step 2: Oxidation The intermediate 4-phenoxyacetophenone is then oxidized to 4-phenoxybenzoic acid. A common and effective method is the haloform reaction, using an oxidizing agent like sodium hypochlorite (bleach).[1][7]

Step 3: Acyl Chloride Formation The final step is the conversion of the synthesized 4-phenoxybenzoic acid to this compound, as described in Route A.[1]

Caption: Multi-step industrial synthesis pathway for this compound.

Key Chemical Reactions and Applications

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group, making it an excellent acylating agent.

Nucleophilic Acyl Substitution

It readily reacts with a wide range of nucleophiles to form new carbonyl compounds.[1]

-

With Amines : Forms corresponding amides. This reaction is fundamental to its use in the synthesis of Ibrutinib.

-

With Alcohols : Forms corresponding esters.

-

With Water (Hydrolysis) : It hydrolyzes, often violently, in the presence of water or moisture to revert to 4-phenoxybenzoic acid.[1][8] This reactivity necessitates the use of anhydrous conditions during its storage and use.

Application in Pharmaceutical Synthesis: Ibrutinib

This compound is a critical building block for Ibrutinib (Imbruvica®), a life-saving drug for certain types of cancer. It is used to introduce the 4-phenoxyphenyl moiety into the drug's core structure, typically through the formation of an amide bond.[1][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | 1623-95-6 [sigmaaldrich.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to 4-Phenoxybenzoyl Chloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Phenoxybenzoyl chloride (CAS No: 1623-95-6), a pivotal chemical intermediate in modern organic synthesis. We will delve into its molecular structure, analyze the interplay of its functional groups, detail validated synthesis protocols, and explore its critical applications in pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile reagent.

Molecular Architecture and Physicochemical Profile

Core Structure and Identifiers

This compound is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with a phenoxy group at the para (4-) position. This unique arrangement of functional groups confers a distinct reactivity profile, making it a valuable building block.

The molecule consists of a central benzene ring to which a reactive acyl chloride group (-COCl) and a phenoxy group (-O-Ph) are attached. The ether linkage provides a degree of conformational flexibility, while the electron-withdrawing nature of the acyl chloride and the electronic effects of the phenoxy group influence the reactivity of the entire system.

Molecular Formula: C₁₃H₉ClO₂[1]

Molecular Weight: 232.66 g/mol [1][2]

IUPAC Name: this compound[1]

Synonyms: p-Phenoxybenzoyl chloride, Benzoyl chloride, 4-phenoxy-[1]

Caption: Figure 1: Chemical Structure of this compound.

Analysis of Functional Groups and Their Influence on Reactivity

The reactivity of this compound is dominated by three key functional groups:

-

Acyl Chloride Group (-COCl): This is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it highly susceptible to nucleophilic attack, serving as an excellent acylating agent.[3]

-

Ether Linkage (-O-): The oxygen atom connects the two phenyl rings. Its lone pairs can donate electron density to the attached benzene ring, influencing its electronic properties. This linkage is generally stable under the conditions in which the acyl chloride reacts.

-

Aromatic Rings (Phenyl Groups): The two phenyl rings provide a rigid scaffold and contribute to the molecule's overall stability and lipophilicity. They can undergo electrophilic aromatic substitution, although the primary reaction pathway for this molecule involves the acyl chloride group.

Physicochemical Properties

The physical properties of this compound are summarized below. Its high boiling point is consistent with its molecular weight and aromatic character. It is crucial to note its reactivity with water, which dictates handling and storage procedures.

| Property | Value | Source |

| CAS Number | 1623-95-6 | [1] |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| Boiling Point | 136 °C at 3.2 mmHg | [4] |

| Density | 1.251 g/cm³ | [4] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Solubility | Reacts violently with water. Soluble in organic solvents like dichloromethane. | [5][6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Technique | Key Feature | Approximate Position | Rationale |

| FT-IR | C=O Stretch (Acyl Chloride) | ~1770 cm⁻¹ | The high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride.[4] |

| C-Cl Stretch | 750–850 cm⁻¹ | Confirms the presence of the acyl chloride group.[4] | |

| ¹H NMR | Aromatic Protons | δ 6.8–8.1 ppm | Complex multiplets corresponding to the nine protons on the two phenyl rings.[7] |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~167-170 ppm | The downfield shift is indicative of the electrophilic carbonyl carbon.[4][7] |

Synthesis and Chemical Reactivity

Established Synthesis Protocols

The synthesis of this compound is well-established, with common routes for both laboratory and industrial scales.

The most direct method involves the conversion of 4-phenoxybenzoic acid to the acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[3][4] The use of oxalyl chloride with a catalytic amount of DMF is often preferred for its clean reaction profile, as the byproducts (CO₂, CO, HCl) are gaseous.

Experimental Protocol: Synthesis via Oxalyl Chloride

-

Setup: To an oven-dried, 250 mL three-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-phenoxybenzoic acid (1 equiv., e.g., 7.07 g, 33.0 mmol).[7]

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 90 mL) to the flask.[7]

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 0.174 mL) using a microliter syringe.[7]

-

Cooling: Cool the resulting mixture to 0 °C using an ice-water bath and stir for 5 minutes.[7]

-

Reagent Addition: Slowly add oxalyl chloride (1.5 equiv., e.g., 4.19 mL, 49.5 mmol) dropwise over approximately 3 minutes. Vigorous gas evolution will be observed.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or FT-IR (disappearance of the broad -OH stretch of the carboxylic acid at 2500–3000 cm⁻¹).[4]

-

Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound can be used directly or purified further.

For large-scale production, a multi-step synthesis starting from the readily available diphenyl ether is often employed. This process avoids the direct use of 4-phenoxybenzoic acid as the starting material.[8]

Caption: Figure 2: Industrial synthesis workflow for this compound.

This industrial route involves an initial Friedel-Crafts acylation of diphenyl ether to introduce an acetyl group, followed by oxidation to the carboxylic acid, and finally, chlorination to yield the target acyl chloride.[4][8]

Core Reactivity Profile: The Acylating Agent

The primary utility of this compound stems from its function as a potent acylating agent in nucleophilic acyl substitution reactions.

It readily reacts with a wide range of nucleophiles (Nu-H) to introduce the 4-phenoxybenzoyl moiety. Common examples include:

-

Reaction with Amines: Forms amides, a critical reaction in the synthesis of many pharmaceuticals.

-

Reaction with Alcohols: Forms esters, used in the creation of polymers and fine chemicals.

The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl.

Caption: Figure 3: General mechanism of Nucleophilic Acyl Substitution.

This compound reacts violently with water, hydrolyzing to form 4-phenoxybenzoic acid and hydrochloric acid.[4][6] This reactivity necessitates strict anhydrous conditions during storage and handling to maintain the compound's integrity.[6] This hydrolysis reaction is also a key consideration for workup procedures and purity analysis.

Key Applications in Scientific Research and Development

Cornerstone Intermediate in Ibrutinib Synthesis

The most prominent application of this compound is its role as a crucial intermediate in the synthesis of Ibrutinib.[4][8] Ibrutinib is an oral Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[8] this compound is used to introduce the 4-phenoxybenzoyl moiety, which is a key structural component of the final active pharmaceutical ingredient.

Monomer for High-Performance Polymers

In materials science, this compound serves as a monomer precursor for the synthesis of high-performance polymers like poly(ether ketone)s (PEKs) through Friedel-Crafts polyacylation reactions.[4] These polymers are known for their excellent thermal stability and mechanical properties.

Analytical Control and Safe Handling Protocols

Quality Control: Differentiating Product from Byproducts

Ensuring the purity of this compound is critical, primarily by confirming the absence of its hydrolysis byproduct, 4-phenoxybenzoic acid.

| Analytical Technique | This compound | 4-Phenoxybenzoic Acid (Hydrolysis Product) |

| FT-IR (C=O Stretch) | ~1770 cm⁻¹ | 1680–1700 cm⁻¹ |

| Reverse-Phase HPLC | Longer retention time (e.g., ~8.7 min) | Shorter retention time (e.g., ~5.2 min) |

| Titrimetry | Can be quantified by titration with NaOH | Reacts with NaOH |

Table data is illustrative and depends on specific analytical conditions.[4]

Mandatory Safety Protocols

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and reacts violently with water, liberating toxic gas.[6][9]

| Hazard | Handling and Storage | Personal Protective Equipment (PPE) |

| Corrosive | Store in a tightly sealed container in a dry, cool, well-ventilated area.[6] | Wear chemical-resistant gloves, protective clothing, and a face shield.[10] |

| Reacts with Water | Store under an inert atmosphere. Keep away from moisture and water sources.[6][11] | Use in a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[12] |

| Toxic Fumes | Do not breathe vapors or mists.[6] | Use appropriate respiratory protection if ventilation is inadequate. |

Conclusion

This compound is a highly valuable and reactive intermediate in organic chemistry. Its unique structure, dominated by the electrophilic acyl chloride group, makes it an indispensable tool for acylation reactions. Its significance is underscored by its critical role in the synthesis of the life-saving drug Ibrutinib and its utility in creating advanced polymers. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

This compound | 1623-95-6 . Benchchem. Link

-

Synthesis of Phenols from Benzoic Acids . Organic Syntheses. Link

-

Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride . PrepChem.com. Link

-

Method for synthesizing this compound, important intermediate of ibrutinib . Google Patents (CN105541607A). Link

- This compound - SAFETY D

-

This compound | C13H9ClO2 | CID 74193 . PubChem, National Institutes of Health. Link

-

4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 . PubChem, National Institutes of Health. Link

-

SAFETY DATA SHEET - 4,4'-Oxybis(benzoyl Chloride) . TCI Chemicals. Link

-

Material Safety Data Sheet (MSDS) - Anisoyl chloride . CDH Fine Chemical. Link

-

SAFETY DATA SHEET - this compound . Fisher Scientific. Link

-

4-METHOXYBENZOYL CHLORIDE . CAMEO Chemicals, NOAA. Link

-

Process for the preparation of ibrutinib intermediate . Google Patents (WO2017163257A1). Link

-

SAFETY DATA SHEET - 4-Fluorobenzoyl chloride . Thermo Fisher Scientific. Link

-

This compound . FDA Global Substance Registration System. Link

-

This compound | 1623-95-6 . ChemicalBook. Link

- Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4). [Source Link Not Available]

Sources

- 1. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 9. fishersci.no [fishersci.no]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of 4-Phenoxybenzoyl Chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-phenoxybenzoyl chloride (C₁₃H₉ClO₂), a key intermediate in the synthesis of pharmaceuticals, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, and high-performance polymers.[1] An unambiguous understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established spectroscopic principles and supported by field-proven insights.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, comprising a benzoyl chloride moiety linked to a phenoxy group at the para position, give rise to a distinct and interpretable spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key regions relevant to the spectroscopic analysis.

Caption: Molecular structure of this compound with key spectroscopic regions highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a reactive species like this compound, careful sample preparation is crucial to prevent hydrolysis, which would lead to the formation of 4-phenoxybenzoic acid and complicate spectral interpretation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Using a dry syringe, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of an anhydrous solvent is critical.

-

Homogenization: Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aromatic region, corresponding to the nine protons on the two phenyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 - 8.07 | m | 2H | Protons ortho to the carbonyl group |

| 7.45 - 7.41 | m | 3H | Protons on the phenoxy ring |

| 7.28 - 7.23 | m | 2H | Protons on the phenoxy ring |

| 7.12 - 7.07 | m | 3H | Protons on the phenoxy ring |

| 7.03 - 6.98 | m | 3H | Protons meta to the carbonyl group |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride is a particularly diagnostic signal.

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | Carbonyl carbon (C=O) |

| 164.1 | Aromatic carbon |

| 154.5 | Aromatic carbon |

| 133.9 | Aromatic carbon |

| 130.3 | Aromatic carbon |

| 126.9 | Aromatic carbon |

| 125.1 | Aromatic carbon |

| 120.4 | Aromatic carbon |

| 117.1 | Aromatic carbon |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride.

Experimental Protocol: FT-IR Spectroscopy

Due to the moisture sensitivity of this compound, sample preparation for IR analysis must be conducted in a dry environment.

-

Sample Preparation (Thin Film): In a fume hood with low humidity or a glovebox, place a small drop of neat this compound onto a dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Assembly: Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.

-

Data Acquisition: Immediately place the salt plate assembly into the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plates should be run first.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1770 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~850-750 | Strong | C-Cl stretch |

The high frequency of the carbonyl stretch (~1770 cm⁻¹) is characteristic of acyl chlorides and is a result of the electron-withdrawing effect of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation of identity.

Experimental Protocol: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for analyzing relatively volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of this compound in a dry, volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization and Detection: In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Fragmentation

The molecular weight of this compound is 232.66 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232 (for the ³⁵Cl isotope) and 234 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.

A key fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[1]

-

m/z 232/234 (M⁺): The molecular ion.

-

m/z 197: The base peak, corresponding to the [M-Cl]⁺ fragment (the 4-phenoxybenzoyl acylium ion). This ion is resonance-stabilized.

-

m/z 169: Loss of carbon monoxide (CO) from the acylium ion, resulting in the [M-Cl-CO]⁺ fragment.

-

m/z 77: Phenyl cation ([C₆H₅]⁺).

Summary and Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen skeleton, while the characteristic high-frequency carbonyl stretch in the IR spectrum is a clear indicator of the acyl chloride functional group. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acylium ion.

By leveraging these spectroscopic techniques and adhering to the provided experimental protocols, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic endeavors in pharmaceutical and materials science research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

-

Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. [Link]

-

AZoM. The Ideal Samples for Analyzing Using Infrared Spectroscopy. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Phenoxybenzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Phenoxybenzoyl chloride (CAS No: 1623-95-6), a key intermediate in the synthesis of pharmaceuticals, such as the BTK inhibitor ibrutinib, and high-performance polymers.[1] This document offers a detailed interpretation of spectral data, elucidates the structural basis for observed chemical shifts and coupling patterns, and presents standardized protocols for sample preparation and data acquisition. By integrating experimental data with fundamental principles of NMR spectroscopy, this guide serves as an essential resource for researchers requiring definitive structural verification of this important chemical entity.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. For a molecule like this compound, which features multiple distinct aromatic systems and a highly reactive acyl chloride functional group, NMR provides critical information on the electronic environment of each proton and carbon atom. This allows for unequivocal confirmation of the compound's identity, purity, and isomeric integrity. The interpretation of these spectra relies on understanding how the molecule's functional groups—specifically the electron-withdrawing acyl chloride and the electron-donating phenoxy group—influence the magnetic shielding of adjacent nuclei.

The acyl chloride moiety generally deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the ether linkage of the phenoxy group introduces electron density into both aromatic rings, leading to characteristic shielding and deshielding patterns that are invaluable for signal assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectra, the following standardized numbering system is used for this compound.

Figure 1: Molecular structure of this compound with atom numbering.

Experimental Protocol: Best Practices

The integrity of NMR data begins with meticulous sample preparation and standardized acquisition parameters.

Sample Preparation

-

Analyte Preparation : Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound.

-

Solvent Addition : Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Moisture Control (Critical) : this compound is an acyl chloride and is highly reactive with water. Ensure the NMR tube is oven-dried and the solvent is from a freshly opened or properly stored container to prevent hydrolysis to 4-phenoxybenzoic acid, which would lead to spurious peaks in the spectra.

-

Homogenization : Cap the tube and gently vortex or invert it until the sample is fully dissolved.

NMR Data Acquisition

-

Spectrometer : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR : A standard single-pulse experiment is sufficient. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans (typically several hundred to a few thousand) is required due to the low natural abundance of the ¹³C isotope.

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Phenoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals such as ibrutinib. This document moves beyond a simple spectral data sheet to offer an in-depth interpretation of the vibrational modes of the molecule, grounded in the principles of physical organic chemistry and spectroscopic theory. We will explore the theoretical basis for the observed absorption bands, present detailed experimental protocols for sample preparation, and provide a thorough analysis of the expected spectrum, enabling researchers to confidently identify and assess the purity of this critical compound.

Introduction: The Significance of this compound

This compound is an advanced aromatic acyl chloride whose molecular architecture is distinguished by a benzoyl chloride moiety and a phenoxy group linked in a para configuration. This structure confers a unique combination of reactivity and stability, making it an indispensable building block in organic synthesis. Its most prominent role is as a crucial intermediate in the industrial production of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in oncology.

Given its role in pharmaceutical manufacturing, the unambiguous identification and stringent quality control of this compound are paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose. The IR spectrum provides a unique molecular fingerprint, allowing for the confirmation of the compound's identity and the detection of critical impurities, such as the corresponding carboxylic acid. This guide is designed to equip researchers and quality control specialists with the expertise to leverage IR spectroscopy effectively in their work with this compound.

Theoretical Framework: Understanding the Vibrational Landscape

The infrared spectrum of this compound is a rich tapestry of vibrational modes originating from its distinct functional groups: the acyl chloride, the diphenyl ether linkage, and the two phenyl rings. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and the electronic environment within the molecule.

A molecule with N atoms has 3N-6 fundamental vibrational modes (for a non-linear molecule). The key to interpreting the spectrum lies in identifying the characteristic group frequencies that are most diagnostic for the structure.

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Effects

The most prominent and diagnostic absorption in the spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. For this compound, its frequency is governed by a delicate interplay of two opposing electronic effects:

-

The Inductive Effect (-I) of Chlorine: The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon through the sigma bond. This inductive withdrawal shortens and strengthens the C=O bond, leading to an increase in the stretching frequency compared to a standard ketone. Aliphatic acyl chlorides typically show a strong C=O band in the range of 1810–1775 cm⁻¹.[1]

-

The Resonance Effect (+R) of the Phenyl Ring: The carbonyl group is in direct conjugation with the adjacent phenyl ring. This allows for delocalization of the pi electrons, which introduces more single-bond character into the carbonyl bond, thereby weakening it and lowering the stretching frequency. Conjugation typically lowers the carbonyl frequency by 20-30 cm⁻¹.

In this compound, these two effects are both at play. The result is a C=O stretching frequency that is higher than that of a typical aromatic ketone but lower than a saturated acyl chloride. A reported value for the C=O stretch in this compound is approximately 1770 cm⁻¹ . This high wavenumber is a hallmark of the acyl chloride functionality.

The Diphenyl Ether Moiety: Asymmetric C-O-C Stretching

The phenoxy group introduces vibrations associated with the C-O-C ether linkage. Diaryl ethers are characterized by a strong, asymmetric C-O-C stretching vibration. For diphenyl ether itself, this appears as a prominent band around 1240 cm⁻¹. A similar strong absorption is expected in the spectrum of this compound in the 1250-1200 cm⁻¹ region, providing clear evidence for the presence of the ether linkage.

Aromatic Ring Vibrations

Both phenyl rings in the molecule will give rise to a series of characteristic absorptions:

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).

-

C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of medium to sharp bands in the 1600-1450 cm⁻¹ region. Key absorptions are expected near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are diagnostic of the substitution pattern on the phenyl rings. For this compound, we expect patterns indicative of para-disubstitution on one ring and monosubstitution on the other.

Experimental Protocols: Acquiring a High-Quality Spectrum

Due to the reactive nature of acyl chlorides (which readily hydrolyze in the presence of atmospheric moisture), proper sample preparation is critical for obtaining an accurate and reproducible IR spectrum. This compound is a solid at room temperature, making solid-state sampling techniques the most appropriate.

Workflow for IR Spectrum Acquisition

The general workflow for obtaining the IR spectrum of a solid sample like this compound is outlined below.

Caption: Decision workflow for quality control using key IR spectral features.

Conclusion

Infrared spectroscopy is an indispensable analytical tool for the characterization of this compound. By understanding the contributions of the acyl chloride, diphenyl ether, and aromatic functionalities to the vibrational spectrum, researchers can confidently verify the identity, structure, and purity of this important pharmaceutical intermediate. The strong, high-frequency carbonyl absorption at approximately 1770 cm⁻¹ serves as the primary diagnostic peak, while the absence of a broad O-H band and a lower-frequency carbonyl peak confirms the absence of the hydrolyzed carboxylic acid impurity. The protocols and interpretive guidance provided herein offer a robust framework for the successful application of IR spectroscopy in both research and quality control environments.

References

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). Available at: [Link]

-

Chemguide. An introduction to acyl chlorides (acid chlorides). Available at: [Link]

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available at: [Link]

-

Kintek Solution. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74193, this compound. Available at: [Link]

-

Oregon State University. The C=O Stretch. (2018-09-22). Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

Sources

Mass spectrometry (MS) fragmentation of 4-Phenoxybenzoyl chloride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Phenoxybenzoyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₁₃H₉ClO₂), a critical intermediate in the synthesis of pharmaceuticals, such as the BTK inhibitor ibrutinib, and high-performance polymers.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, reaction monitoring, and quality control. We will explore the compound's fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques, grounding the discussion in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte.

Introduction and Molecular Overview

This compound is an aromatic acyl chloride featuring a benzoyl chloride core linked to a phenoxy group via an ether bond. Its molecular structure dictates a unique fragmentation pattern, offering a wealth of information for its unambiguous identification. Understanding these pathways is paramount for distinguishing it from related impurities and starting materials.

-

Molecular Formula: C₁₃H₉ClO₂

-

Monoisotopic Mass: 232.0291 Da

-

Average Molecular Weight: 232.66 g/mol [3]

-

Chemical Structure:

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation. This "fingerprint" is invaluable for structural confirmation and library matching. The fragmentation of this compound is governed by the relative strengths of its bonds and the stability of the resulting fragment ions.

The Molecular Ion (M•⁺)

The initial event in EI-MS is the removal of an electron to form the molecular ion (M•⁺). Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the molecular ion will appear as a characteristic doublet:

-

m/z 232: The M•⁺ peak corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 234: The M+2 peak corresponding to the ³⁷Cl isotope, with a relative intensity of approximately one-third of the m/z 232 peak.

The presence of this 3:1 isotopic pattern is a definitive first check for a monochlorinated compound.

Primary and Subsequent Fragmentation Pathways

The fragmentation cascade is initiated at the most labile sites within the molecular ion. For this compound, this involves the acyl chloride group and the ether linkage.

-

Formation of the 4-Phenoxybenzoyl Cation (m/z 197): The most favorable initial fragmentation is the cleavage of the C-Cl bond, which is weaker than the C-C or C-O bonds of the aromatic systems. This results in the loss of a chlorine radical (Cl•) and the formation of the highly stable 4-phenoxybenzoyl acylium ion at m/z 197 . This is often the base peak or a very abundant ion in the spectrum.

-

Ether Bond Cleavage and Formation of Benzoyl Cation (m/z 105): The acylium ion at m/z 197 can undergo further fragmentation. Cleavage of the ether C-O bond results in the loss of a neutral phenoxy radical (•O-C₆H₅) to form the benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is a classic and highly characteristic fragment for nearly all benzoyl derivatives.[4]

-

Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) readily loses a neutral molecule of carbon monoxide (CO), a very stable small molecule, to form the phenyl cation (C₆H₅⁺) at m/z 77 .[4] The transition from m/z 105 to m/z 77 is a hallmark of the benzoyl moiety.

-

Alternative Ether Cleavage (m/z 93): An alternative, though typically less favored, fragmentation of the m/z 197 ion involves a rearrangement and cleavage that leads to the formation of the phenoxy cation (C₆H₅O⁺) at m/z 93 through the loss of a neutral benzoyl radical.

-

Fragmentation of Aromatic Rings: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂), leading to a characteristic ion at m/z 51 .

The overall proposed fragmentation pathway under EI is visualized below.

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Key EI Fragment Ions

The table below summarizes the expected key ions in the EI mass spectrum.

| m/z Ratio | Proposed Structure/Formula | Neutral Loss | Significance |

| 232/234 | [C₁₃H₉³⁵ClO₂]•⁺ / [C₁₃H₉³⁷ClO₂]•⁺ | - | Molecular Ion (M•⁺), confirms chlorine presence. |

| 197 | [C₁₃H₉O₂]⁺ | Cl• | Acylium ion, often the base peak. Confirms loss of Cl. |

| 105 | [C₇H₅O]⁺ | C₆H₅O• | Benzoyl cation, characteristic of the benzoyl core. |

| 93 | [C₆H₅O]⁺ | C₇H₄O• | Phenoxy cation, indicates the phenoxy moiety. |

| 77 | [C₆H₅]⁺ | CO (from m/z 105) | Phenyl cation, confirms the benzoyl substructure. |

| 51 | [C₄H₃]⁺ | C₂H₂ (from m/z 77) | Characteristic fragment of an aromatic ring. |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique typically coupled with liquid chromatography (LC). Its utility for analyzing this compound directly is complicated by the compound's high reactivity.

The Challenge of Hydrolysis

Acyl chlorides are highly susceptible to hydrolysis, reacting readily with protic solvents (like water or methanol in LC mobile phases) to form the corresponding carboxylic acid—in this case, 4-phenoxybenzoic acid.[1] Therefore, unless operating under strictly anhydrous conditions, ESI-MS analysis will predominantly detect ions corresponding to this hydrolysis product. This is a critical experimental consideration; observing the carboxylic acid can be an indirect confirmation of the acyl chloride's presence in the original sample.

Fragmentation of the Hydrolysis Product: 4-Phenoxybenzoic Acid

Analysis of 4-phenoxybenzoic acid (C₁₃H₁₀O₃, MW = 214.22 g/mol ) via ESI-MS/MS provides clear, diagnostic fragmentation.

-

Negative Ion Mode ([M-H]⁻): This is often the preferred mode for carboxylic acids.

-

Precursor Ion: The deprotonated molecule, [M-H]⁻, appears at m/z 213 .

-